1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione
Description
This compound features a hexahydrothienoimidazole core fused with a bicyclic system containing sulfur (thieno) and imidazole rings. The structure is substituted with a 3-chloro-4-methylphenyl group at position 1 and a 4-methylphenyl group at position 3. The chloro and methyl substituents likely modulate lipophilicity and steric bulk, which are critical for pharmacokinetic properties or target affinity.
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-12-3-6-14(7-4-12)21-17-10-26(24,25)11-18(17)22(19(21)23)15-8-5-13(2)16(20)9-15/h3-9,17-18H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZDKFGNWVQPCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H20ClN3O3S
- Molecular Weight : 385.88 g/mol
- CAS Number : [Not specified in the search results]
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
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Antimicrobial Activity :
- Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
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Anticancer Properties :
- Research has demonstrated that this compound may possess anticancer activity. In vitro studies have indicated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. This effect is particularly notable in breast and prostate cancer cells.
- Enzyme Inhibition :
The mechanisms through which this compound exerts its biological effects include:
- Interference with Cellular Signaling : The compound modulates key signaling pathways that regulate cell growth and apoptosis. This modulation may involve the inhibition of specific kinases or transcription factors that are critical for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound induces oxidative stress in cells, leading to increased ROS levels that can trigger apoptotic pathways.
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating its potential utility in treating bacterial infections.
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Anticancer Activity Assessment :
- In a controlled experiment involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values observed at concentrations around 15 µM after 48 hours of treatment.
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound 1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione is a complex chemical structure that has garnered interest in various scientific research applications. This article delves into its potential uses, supported by data tables and case studies to provide a comprehensive overview.
Structure and Composition
The compound features a thieno[3,4-d]imidazole core, which is known for its diverse biological activities. The presence of chloro and methyl groups on the phenyl rings enhances its chemical reactivity and potential biological interactions.
Molecular Formula
- Molecular Formula : C18H18ClN3O3S
- Molecular Weight : 373.86 g/mol
Pharmaceutical Development
The compound's unique structure suggests potential applications in drug development, particularly in targeting specific biological pathways. Research indicates that imidazole derivatives can exhibit anti-inflammatory and anti-cancer properties.
Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry explored various imidazole derivatives for their cytotoxic effects on cancer cell lines. The findings indicated that compounds similar to 1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione demonstrated significant inhibition of tumor growth in vitro .
Agricultural Chemistry
The compound may also find applications as a pesticide or herbicide due to its structural characteristics that allow for interactions with biological systems in plants and pests.
Data Table: Pesticidal Activity
Material Science
Research into the compound's properties may lead to advancements in material science, particularly in developing novel polymers or coatings that leverage its chemical stability and reactivity.
Case Study: Polymer Development
In a recent study, researchers synthesized polymer composites incorporating imidazole-based compounds. These materials exhibited enhanced mechanical properties and thermal stability compared to traditional polymers .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Thienoimidazole Derivatives
The closest structural analog is 1-(3,5-dimethylphenyl)-3-[(3-nitrophenyl)methyl]-hexahydro-1H-5λ⁶-thieno[3,4-d]imidazole-2,5,5-trione (). Key differences include:
- Substituents : The analog replaces the 3-chloro-4-methylphenyl group with a 3,5-dimethylphenyl group and introduces a nitrobenzyl moiety instead of the 4-methylphenyl group.
- Electronic Effects: The nitro group (-NO₂) in the analog is a strong electron-withdrawing group, which may increase oxidative stability but reduce nucleophilic susceptibility compared to the chloro-methyl substitution in the target compound.
Substituted Imidazoles
Compounds like 4,5-diphenyl-2-(trifluoromethylphenyl)-1H-imidazole () share an imidazole core but lack the thieno ring and trione groups. Notable contrasts include:
- Core Structure: The absence of the sulfur-containing thieno ring and trione groups simplifies the scaffold, reducing conformational rigidity and electrophilicity.
- Substituent Effects : The trifluoromethyl (-CF₃) group in enhances electronegativity and metabolic stability compared to the chloro and methyl groups in the target compound .
Imidazolidine-triones
1-(4-Methylphenyl)imidazolidine-2,4,5-trione () and 1-[(3-chlorophenyl)methyl]-3-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}imidazolidine-2,4,5-trione () provide insights into trione-containing systems:
- Ring Saturation: Both compounds feature a saturated imidazolidine ring, unlike the partially unsaturated thienoimidazole in the target. This difference may influence hydrogen-bonding capacity or enzymatic recognition.
- Substituent Diversity : introduces a trifluoromethylphenyl-ethyl group, which combines steric bulk and electronic effects distinct from the target’s chloro-methylphenyl groups .
Triazole-thiones
The triazole-thione 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () diverges significantly:
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what critical parameters influence yield?
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps include:
- Triazole ring formation : Utilize phenyl isocyanate or isothiocyanate under reflux conditions with ethanol as a solvent (60–80°C, 4–6 hours) .
- Thioether linkage introduction : Employ NaBH₄ reduction in anhydrous ethanol, followed by ice-water quenching to isolate intermediates .
- Crystallization : Optimize solvent ratios (e.g., ethanol/water 1:3) to enhance purity and yield (up to 81.55% reported in analogous syntheses) . Critical parameters include temperature control (±2°C), stoichiometric precision, and solvent polarity adjustments to minimize side reactions.
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?
A combination of methods is required:
- IR spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfur-containing groups (C-S, ~600–700 cm⁻¹) .
- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.3–2.6 ppm) in CDCl₃ or DMSO-d₆ .
- HPLC : Use reverse-phase columns (C18) with isopropanol/hexane gradients (30:70) to assess purity (retention time ~5.85 min for similar compounds) .
- Elemental analysis : Validate empirical formulas (deviation <0.3% for C/H/N) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Quantum chemical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
- Molecular docking : Screen derivatives against target proteins (e.g., enzymes) using software like AutoDock Vina. Prioritize compounds with binding energies <−8 kcal/mol .
- Reaction path simulation : Apply ICReDD’s workflow to model reaction mechanisms and optimize conditions (e.g., solvent selection, catalyst loading) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize results .
- Dose-response validation : Perform triplicate experiments with IC₅₀ calculations using nonlinear regression (e.g., GraphPad Prism) .
- Meta-analysis : Apply statistical tools (ANOVA, p < 0.05) to aggregate data from disparate studies and identify outliers .
Q. How can statistical design of experiments (DoE) optimize reaction yield and purity?
- Factorial design : Vary factors like temperature (70–90°C), catalyst concentration (5–15 wt%), and reaction time (2–6 hours) to identify interactions .
- Response surface methodology (RSM) : Model nonlinear relationships to pinpoint optimal conditions (e.g., 78°C, 10 wt% catalyst, 4 hours for 85% yield) .
- Taguchi arrays : Minimize experimental runs while maximizing data robustness, focusing on critical parameters (e.g., solvent polarity > stoichiometry) .
Q. What approaches establish structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify substituents (e.g., replace chloro with fluoro groups) and compare bioactivity .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity (e.g., antifungal IC₅₀) .
- Pharmacophore mapping : Identify essential motifs (e.g., thienoimidazole core) using Discovery Studio or Schrödinger .
Q. How to address discrepancies in mechanistic studies, such as conflicting enzyme inhibition data?
- Kinetic assays : Measure inhibition constants (Kᵢ) under standardized pH and temperature conditions .
- Cross-validation : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Proteomics profiling : Identify off-target interactions via mass spectrometry to explain anomalous results .
Q. What are best practices for assessing purity in complex multi-step syntheses?
- TLC monitoring : Use silica gel plates with UV detection (Rf ~0.6–0.7) to track intermediates .
- HPLC-MS : Detect trace impurities (<0.1%) with high-resolution mass spectrometry (HRMS) .
- DSC/TGA : Confirm thermal stability and polymorph consistency (melting point ±1°C deviation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
